molecular formula C19H18FN3O B6447358 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline CAS No. 2549009-90-5

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline

Cat. No.: B6447358
CAS No.: 2549009-90-5
M. Wt: 323.4 g/mol
InChI Key: WGPBAZRUTDLHCF-UHFFFAOYSA-N
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Description

4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a fluoropyridinyloxymethyl group, which introduces both steric and electronic modifications. The fluorine atom on the pyridine ring may improve metabolic stability and binding affinity to target proteins, while the pyrrolidine linker provides conformational flexibility, enabling optimal spatial orientation for receptor interactions .

Properties

IUPAC Name

4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-5-6-19(22-11-15)24-13-14-8-10-23(12-14)18-7-9-21-17-4-2-1-3-16(17)18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPBAZRUTDLHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting neurological and oncological diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The fluoropyridine moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline (PY1)
  • Structure: PY1 contains a pyrazole ring connecting pyridine and quinoline, unlike the pyrrolidine linker in the target compound.
  • Key Differences: The pyrazole in PY1 introduces rigidity, whereas the pyrrolidine in 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)quinoline enhances flexibility. Fluorine substitution in the target compound may improve lipophilicity and pharmacokinetics compared to PY1’s non-fluorinated structure.
  • Analytical Data : PY1 has a molecular formula of C17H12N4 and a mass of 272.08 g/mol, contrasting with the target compound’s larger molecular weight due to the fluoropyridine and oxymethyl groups .
2.1.2. 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline
  • Structure: This compound features both piperidine and pyrrolidine substituents on the quinoline core.
  • Key Differences :
    • The target compound lacks a piperidine group but includes a fluoropyridinyloxymethyl side chain.
    • Chlorine at position 6 in the analogue may confer distinct electronic effects compared to the fluorine in the target compound.
  • Applications : The piperidine-pyrrolidine analogue is used in kinase inhibition studies, suggesting that the target compound’s fluoropyridine group could similarly modulate enzyme binding .

Functional Analogues

2.2.1. Diethyl 5-(1,3-dioxolan-2-yl)-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate (5l)
  • Structure: Contains a fluorobenzoyl group and a dioxolane ring fused to pyrroloquinoline.
  • The dioxolane ring in 5l enhances solubility but reduces aromaticity compared to the target’s pyrrolidine-fluoropyridine system.
  • Spectral Data : 5l exhibits a mass of 477 [M+H]+ and distinct NMR shifts (e.g., 163.47 ppm for carbonyl groups), which differ from the target compound’s expected spectral profile .
2.2.2. 2-[5-(4-Methylphenyl)-3-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-pyrazol-1-yl]quinoline (4d)
  • Structure: A pyrazole-quinoline hybrid with a trifluoromethylpyridine-piperazine moiety.
  • Key Differences :
    • The trifluoromethyl group in 4d increases hydrophobicity, while the target compound’s single fluorine may balance lipophilicity and polarity.
    • Piperazine in 4d introduces basicity, absent in the target’s pyrrolidine linker.
  • Biological Activity : 4d shows potent antifungal activity (IC50 < 1 μM), suggesting that the target compound’s fluoropyridine group could be optimized for similar efficacy .

Toxicity and Pharmacokinetics

  • Metabolic Stability: Fluorine in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues like PY1, as seen in other fluorinated drugs .

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